3-Iodo-5-methylpyridin-4-amine
Overview
Description
The compound "3-Iodo-5-methylpyridin-4-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of an iodine atom and a methyl group on the pyridine ring, along with an amine group, suggests that this compound could be of interest in various chemical reactions and applications, particularly in the synthesis of pharmaceuticals and as a potential intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related iodopyridine compounds has been demonstrated in several studies. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate was described as a reagent to introduce heavy atoms into proteins, which could be a similar approach for synthesizing this compound . Additionally, the oxidative C-H amination of imidazopyridines using (diacetoxy)iodobenzene (PIDA) at ambient temperature suggests a potential pathway for the synthesis of aminopyridines under metal-free conditions . Furthermore, the aminocarbonylation of iodo derivatives in a palladium-catalyzed reaction to afford corresponding amides indicates another synthetic route that could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of aminopyridines has been studied using microwave spectra and ab initio molecular orbital calculations, which could provide insights into the structure of this compound . These studies help in understanding the electronic distribution and the geometry of the amine group in the pyridine ring, which is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of iodopyridines with amines to form N-substituted pyridones suggests that this compound could also undergo similar reactions . The compound could potentially participate in various organic transformations, including nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported, related compounds provide some context. For example, the crystalline adducts of substituted salicylic acids with 4-aminopyridine indicate the potential for forming diverse solid-state structures, which could be relevant for the crystallization behavior of the target compound . The thermal stability and phase transitions of a related compound were investigated using TGA and DSC, which could be analogous to studying the physical properties of this compound .
Scientific Research Applications
Palladium-Catalysed Aminocarbonylation
Aminocarbonylation reactions, facilitated by palladium catalysis, have been applied to various iodo- and bromo-substituted pyridines, including compounds structurally related to 3-iodo-5-methylpyridin-4-amine. These reactions enable the synthesis of amides and carboxamides, demonstrating the utility of such halogenated pyridines in constructing complex nitrogen-containing molecules. For example, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones underwent successful aminocarbonylation with different amines, leading to high yields of the corresponding amides. This showcases the reactivity and potential applications of halogenated pyridines in medicinal chemistry and material science for synthesizing bioactive compounds and functional materials (Takács et al., 2012).
Amination Reactions and Pyridyne Intermediates
Amination of halopyridines, presumably through mechanisms involving pyridyne intermediates, highlights the synthetic versatility of halogenated pyridines like this compound. These reactions, often involving potassium amide in liquid ammonia, lead to various aminopyridines. Such transformations underscore the potential of this compound in synthesizing aminopyridines, which are valuable in pharmaceuticals and agrochemicals due to their bioactivity and potential for further functionalization (Pieterse & Hertog, 2010).
Synthesis of Amino-Substituted Pyridylglyoxylamides
The palladium-catalysed aminocarbonylation of iodopyridines, including structures similar to this compound, with various amines has been explored for the synthesis of amino-substituted pyridylglyoxylamides. This method demonstrates the reactivity of such iodopyridines towards carbon monoxide insertion and aminocarbonylation, offering pathways to synthesize nicotinamide analogues and dicarboxamides. This has implications for the synthesis of bioactive compounds and intermediates in drug discovery and development (Szőke et al., 2016).
Metal-Free Oxidative C-H Amination
The development of metal-free methodologies for the oxidative C-H amination of imidazopyridines, applicable to compounds related to this compound, represents an advancement in green chemistry. Using (diacetoxy)iodobenzene (PIDA) under ambient conditions, this approach enables the synthesis of 3-amino substituted imidazopyridines, highlighting the potential of halogenated pyridines in sustainable chemical synthesis (Mondal et al., 2017).
Safety and Hazards
This compound is associated with certain hazards. The safety information pictograms indicate that it falls under the GHS07 category . The hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 3-Iodo-5-methylpyridin-4-amine is potassium (K+) channels , specifically those exposed due to demyelination . These channels play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission.
Mode of Action
This compound, similar to 4-aminopyridine (4AP), binds to exposed K+ channels in demyelinated axons . This binding reduces the leakage of intracellular K+ ions, thereby enhancing impulse conduction .
Biochemical Pathways
The compound’s action is primarily associated with the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .
Result of Action
The binding of this compound to K+ channels results in enhanced nerve impulse conduction . This could potentially improve symptoms in conditions like multiple sclerosis, where demyelination leads to impaired nerve signal transmission .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is associated with the compound’s action, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-iodo-5-methylpyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQAPTFRMTZTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306745 | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884495-49-2 | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.